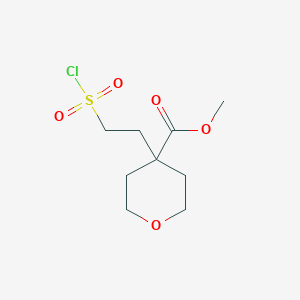

Methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate” is a chemical compound with the CAS Number: 2361635-44-9 . It has a molecular weight of 270.73 . This compound is used in scientific research and its unique properties enable its application in various fields such as organic synthesis, pharmaceutical development, and material science.

Molecular Structure Analysis

The IUPAC name for this compound is methyl 4-(2-(chlorosulfonyl)ethyl)tetrahydro-2H-pyran-4-carboxylate . The InChI code is 1S/C9H15ClO5S/c1-14-8(11)9(2-5-15-6-3-9)4-7-16(10,12)13/h2-7H2,1H3 .Applications De Recherche Scientifique

Enzyme System Substrate

Methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate has been investigated as a substrate for methyl-coenzyme M reductase, an enzyme system in Methanobacterterium thermoautotrophicum. This enzyme is significant in methane biosynthesis (Gunsalus, Romesser, & Wolfe, 1978).

Organic Compound Oxidation

The compound has roles in the selective oxidation of water-soluble organic compounds by aqueous solutions of chloroplatinum(II) and chloroplatinum(IV) salts. This process is crucial for the functionalization of various organic molecules, including p-toluenesulfonic acid and ethanol (Labinger et al., 1993).

Synthesis of Coronafacic Acids

This chemical is used in the total synthesis of racemic and optically active coronafacic acids. The synthesis process involves several steps, including reduction, hydrolysis, and chromatography (Ohira, 1984).

Photochemistry of Cycloalkenones

Its derivatives are used in the study of photochemistry of cycloalkenones. These studies provide insights into the photocyclization processes and the formation of specific compounds under irradiation (Anklam, Lau, & Margaretha, 1985).

Ferroelectric Liquid Crystalline Polysiloxanes

Derivatives of Methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate are synthesized for use in ferroelectric side chain liquid crystalline polysiloxanes. These compounds exhibit interesting mesomorphic behaviors and are significant in materials science (Hsiue & Chen, 1995).

Chemical Modification-Assisted Sequencing

This compound plays a role in chemical modification-assisted bisulfite sequencing (CAB-Seq) for detecting 5-carboxylcytosine in DNA. This application is critical for understanding DNA modifications and methylation patterns (Lu et al., 2013).

Anticonvulsant Enaminones

It is also used in the synthesis of anticonvulsant enaminones. These structures are studied for their potential in treating seizures, with specific focus on their crystal structures and hydrogen bonding patterns (Kubicki, Bassyouni, & Codding, 2000).

Palladium-Catalyzed Methylation and Arylation

The compound is involved in palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. This process is significant in organic synthesis and pharmaceutical chemistry (Giri et al., 2007).

Matrix-Isolated Photochemistry

It is also used in the study of the photochemistry and vibrational spectra of matrix-isolated compounds. These studies are crucial for understanding the behavior of organic compounds in various conditions (Lopes et al., 2011).

Azo Polymers for Optical Storage

Derivatives of this compound have been studied for their application in azo polymers for reversible optical storage, playing a role in the development of advanced data storage technologies (Meng et al., 1996).

Synthesis of Pyrrole Derivatives

It is also involved in the synthesis of pyrrole derivatives, which are important in the field of organic chemistry and drug development (Dawadi & Lugtenburg, 2011).

Mécanisme D'action

Propriétés

IUPAC Name |

methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO5S/c1-14-8(11)9(2-5-15-6-3-9)4-7-16(10,12)13/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSLVANRWARYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-chlorosulfonylethyl)oxane-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2726513.png)

![1-(3,4-Difluorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2726519.png)

![(2-Amino-1-(4-(4-fluorophenyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2726520.png)

![N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide](/img/structure/B2726524.png)

![ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2726530.png)

![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2726532.png)

![(2E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide](/img/structure/B2726533.png)